molecular formula C14H21N B13272972 (Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine

(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine

Cat. No.: B13272972
M. Wt: 203.32 g/mol
InChI Key: VKAOFCUQFMATLM-UHFFFAOYSA-N
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Description

(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C₁₄H₂₁N It is characterized by the presence of a hexenyl group and a methylphenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine typically involves the reaction of hex-5-en-2-ylamine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hexenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted hexenyl derivatives.

Scientific Research Applications

(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (Hex-5-en-2-yl)amine: Lacks the methylphenylmethyl group, leading to different chemical and biological properties.

    (4-Methylphenyl)methylamine: Lacks the hexenyl group, resulting in different reactivity and applications.

Uniqueness

(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amine is unique due to the presence of both the hexenyl and methylphenylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]hex-5-en-2-amine

InChI

InChI=1S/C14H21N/c1-4-5-6-13(3)15-11-14-9-7-12(2)8-10-14/h4,7-10,13,15H,1,5-6,11H2,2-3H3

InChI Key

VKAOFCUQFMATLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)CCC=C

Origin of Product

United States

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